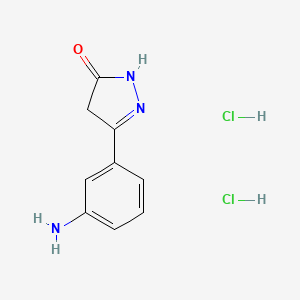
1-(4-methylbenzyl)-N-(1-methylbutyl)-4-piperidinecarboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(4-methylbenzyl)-N-(1-methylbutyl)-4-piperidinecarboxamide, also known as NMP or N-Methyl-4-piperidone, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. NMP is a piperidine derivative that is used as a precursor in the synthesis of various compounds, including pharmaceuticals, agrochemicals, and fragrances.
科学研究应用
1-(4-methylbenzyl)-N-(1-methylbutyl)-4-piperidinecarboxamide has been extensively studied for its potential therapeutic applications. It has been shown to possess analgesic, anti-inflammatory, and anti-tumor properties. This compound has been investigated for its use in the treatment of various diseases, including cancer, Alzheimer's disease, and Parkinson's disease. Additionally, this compound has been studied for its potential use as an anesthetic agent and as a precursor in the synthesis of other pharmaceuticals.
作用机制
The exact mechanism of action of 1-(4-methylbenzyl)-N-(1-methylbutyl)-4-piperidinecarboxamide is not fully understood. However, it is believed to work by inhibiting the activity of certain enzymes and receptors in the body, which in turn leads to its therapeutic effects. This compound has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), which is an enzyme involved in the production of prostaglandins. Prostaglandins are known to play a role in inflammation and pain, and the inhibition of COX-2 by this compound may contribute to its anti-inflammatory and analgesic properties.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects. It has been shown to reduce the production of inflammatory cytokines, such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α). Additionally, this compound has been shown to reduce the activity of matrix metalloproteinases (MMPs), which are enzymes involved in the breakdown of extracellular matrix proteins. The reduction of MMP activity by this compound may contribute to its anti-tumor properties.
实验室实验的优点和局限性
1-(4-methylbenzyl)-N-(1-methylbutyl)-4-piperidinecarboxamide has several advantages for use in lab experiments. It is relatively easy to synthesize and can be obtained in high purity. Additionally, this compound has been shown to have low toxicity and is well-tolerated in animal studies. However, there are also some limitations to its use in lab experiments. This compound is a relatively new compound, and its long-term effects are not fully understood. Additionally, this compound may have different effects in different animal models, and caution should be exercised when extrapolating results to humans.
未来方向
There are several future directions for research on 1-(4-methylbenzyl)-N-(1-methylbutyl)-4-piperidinecarboxamide. One potential area of research is in the development of new anti-inflammatory and analgesic drugs based on the structure of this compound. Additionally, this compound may have potential as a therapeutic agent for the treatment of neurodegenerative diseases, such as Alzheimer's and Parkinson's disease. Further research is needed to fully understand the mechanism of action of this compound and its potential therapeutic applications.
合成方法
1-(4-methylbenzyl)-N-(1-methylbutyl)-4-piperidinecarboxamide can be synthesized through the reaction of 4-methylbenzylamine and 1-methylbutylamine with phosgene. The reaction results in the formation of 1-(4-methylbenzyl)-4-piperidone, which is then converted to this compound through the reaction with methylamine. The overall synthesis method is relatively simple and can be carried out on a large scale.
属性
IUPAC Name |
1-[(4-methylphenyl)methyl]-N-pentan-2-ylpiperidine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H30N2O/c1-4-5-16(3)20-19(22)18-10-12-21(13-11-18)14-17-8-6-15(2)7-9-17/h6-9,16,18H,4-5,10-14H2,1-3H3,(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MQWJRYAOHOSEOH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(C)NC(=O)C1CCN(CC1)CC2=CC=C(C=C2)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H30N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![1-benzyl-4-(3-{1-[(methylthio)acetyl]-3-piperidinyl}propanoyl)piperazine](/img/structure/B6011550.png)
![2-[1-(3-methoxybenzyl)-4-(1H-pyrazol-3-ylmethyl)-2-piperazinyl]ethanol](/img/structure/B6011557.png)

![N-methyl-N-(1H-pyrazol-5-ylmethyl)-2-{[1-(3-pyridinylcarbonyl)-4-piperidinyl]oxy}benzamide](/img/structure/B6011581.png)
![2-[(2-oxo-1-propyl-1,2-dihydro-3H-indol-3-ylidene)methyl]-4(3H)-quinazolinone](/img/structure/B6011595.png)
![2-[(4-hydroxy-6-phenyl-2-pyrimidinyl)thio]-1-(4-methoxy-3-methylphenyl)ethanone](/img/structure/B6011603.png)
![5-(aminomethyl)-3-benzyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-ol](/img/structure/B6011608.png)
![N-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-2-methoxybenzamide](/img/structure/B6011612.png)
![2-({[4-methyl-3-(propionylamino)phenyl]amino}carbonyl)benzoic acid](/img/structure/B6011620.png)
![2-{[5-cyano-4-(4-methylphenyl)-6-oxo-1,6-dihydro-2-pyrimidinyl]thio}-N-cyclohexylacetamide](/img/structure/B6011626.png)


![3-methoxy-N-[1-(1-naphthylmethyl)-5-oxo-3-pyrrolidinyl]propanamide](/img/structure/B6011645.png)

